molecular formula C14H18N4O2 B8554176 tert-Butyl (3-Amino-1-phenyl-1H-pyrazol-4-yl)carbamate

tert-Butyl (3-Amino-1-phenyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B8554176
M. Wt: 274.32 g/mol
InChI Key: CFABYTLTJDYRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3-Amino-1-phenyl-1H-pyrazol-4-yl)carbamate is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-1-phenylpyrazol-4-yl)carbamate

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-9-18(17-12(11)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,17)(H,16,19)

InChI Key

CFABYTLTJDYRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid (20.0 g, 85.8 mmol), triethylamine (36.0 mL, 257.3 mmol), and diphenylphosphoryl azide (37.8 g, 137.2 mmol) in dioxane (400 mL) and tert-butanol (200 mL) was heated to reflux for 16 hours. The reaction was evaporated to dryness in vacuo, diluted with methylene chloride (400 mL) and treated with trifluoroacetic acid (128 g, 857.7 mmol). The solution was stirred at ambient temperature for 16 hours. The reaction was evaporated in vacuo and the resulting oil diluted with hexanes (750 mL), ethyl acetate (150 mL) and methylene chloride (100 mL). The solids were filtered, washed with above solvent system (hexanes:ethyl acetate;methylene chloride 75:15:10), and dried to give the desired product as yellow solid. 1H NMR (CDCl3) δ 8.43 (s, 1H), 7.62 (m, 2H), 7.48 (m, 2H), 7.37 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two

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